molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No. B027024
CAS RN: 104774-87-0
M. Wt: 203.2 g/mol
InChI Key: JMTLMFBJIQWJPW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]propan-1-amine is a member of amphetamines . It is used as an appetite depressant and an experimental tool in animal studies .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the Mannich Bases, which were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine . Another method involves a Pd-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can be found in various databases .


Chemical Reactions Analysis

The chemical reactions involving 3-[3-(Trifluoromethyl)phenyl]propan-1-amine are complex and involve multiple steps. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction . Another reaction involves the hydrogenation of VI to III .


Physical And Chemical Properties Analysis

The molecular weight of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine is 203.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 203.09218387 g/mol .

Scientific Research Applications

Plant Growth Regulation

This compound has been used in the design and synthesis of novel 1-substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives, which have shown gibberellin-like activity . These derivatives have been found to promote the elongation of the hypocotyl in Arabidopsis thaliana and germination in rice . This suggests that “3-[3-(Trifluoromethyl)phenyl]propan-1-amine” could be used as a potential plant growth regulator .

Development of New PGRs

The compound has been used in the development of new plant growth regulators (PGRs) with favorable activities . Given the global environmental changes and the negative effects they have on agricultural production, there is a need for the development of novel PGRs . The compound could therefore play a crucial role in this area.

Study of Gibberellins

Gibberellins are natural plant hormones that play important roles in plant developmental processes . The compound has been used in the study of these hormones, particularly in relation to hypocotyl elongation, seed germination, and flowering regulation .

Molecular Docking Analysis

The compound has been used in molecular docking analysis to study its interactions with the gibberellin insensitive DWARF1 (GID1) receptor . This has provided insights into how the compound binds with GID1, which could be useful in the development of new drugs or treatments.

Laboratory Chemicals

The compound is used as a laboratory chemical in scientific research, analysis, and education . It is intended for professional use only .

Drug Development

The compound could potentially be used in the development of new drugs. For example, it has been used in the synthesis of 1-substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives, which have shown promising biological activity .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLMFBJIQWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600038
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104774-87-0
Record name 3-(Trifluoromethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Synthesis routes and methods I

Procedure details

To a solution of 3-(3-trifluoromethyl-phenyl)-propionamide (12) (3.4 g, 15.7 mmol) in THF (70 mL) was added dropwise a solution of lithium aluminum hydride in THF (1.0 M, 15.7 mL, 15.7 mmol) at room temperature. The reaction mixture was heated to reflux for 4 hours, then cooled to 0° C. Ethyl acetate was added to quench the reaction. Sodium hydroxide (5 N) was added and the mixture was refluxed for 30 min. The reaction was cooled to room temperature. Ethyl acetate was added to extract the product. The organic layer was separated and washed by saturated sodium bicarbonate and brine, then dried over MgSO4. Evaporation gave a crude oil, which purified by chromatography to give compound 13 as a colorless oil (1.6 g, 50.2%).
Quantity
3.4 g
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0 (± 1) mol
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70 mL
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15.7 mL
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0 (± 1) mol
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Yield
50.2%

Synthesis routes and methods II

Procedure details

To an ice-bath cooled suspension of sodium hydride (1.32 g of a 60% dispersion in oil, 33 mmol) in anhydrous tetrahydrofuran (100 ml) under a nitrogen atmosphere was added dropwise a solution of diethyl cyanomethylphosphonate (5.34 ml, 33 mmol) in tetrahydrofuran (40 ml) and the resulting mixture stirred at 0° C. for 15 minutes. To this mixture was added a solution of 3-trifluoromethylbenzaldehyde (5.22 g, 30 mmol) in anhydrous tetrahydrofuran (40 ml) and the resulting mixture stirred at room temperature for 1.5 hours. Water (300 ml) was added and the mixture extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×200 ml), brine (150 ml) then dried (Na2SO4) and evaporated. The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) and hydrogenated according to the method of Description 2. Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH gave the title compound (1.5 g, 25%) as a yellow oil.
Quantity
0 (± 1) mol
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reactant
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100 mL
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5.34 mL
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40 mL
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5.22 g
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Quantity
40 mL
Type
solvent
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Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, as part of cinacalcet, impact blood pressure?

A1: Cinacalcet, which contains the 3-[3-(Trifluoromethyl)phenyl]propan-1-amine structure, acts as an allosteric activator of the calcium-sensing receptor (CaR). [] This activation leads to a decrease in serum parathyroid hormone (PTH) and ionized calcium (iCa2+). [] While long-term cinacalcet use is associated with reduced mean arterial blood pressure (MAP), acute administration can paradoxically increase MAP. [] Research suggests this acute hypertensive effect stems from cinacalcet-induced vasoconstriction in multiple vascular beds, including carotid, mesenteric, and hindlimb. [] This vasoconstriction appears to be mediated by both central and peripheral mechanisms, potentially involving reduced nitric oxide (NO) production following the decrease in blood iCa2+. []

Q2: Can 3-[3-(Trifluoromethyl)phenyl]propan-1-amine be utilized for applications beyond its role in cinacalcet?

A2: Interestingly, the core structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can be modified and incorporated into [2.2]paracyclophane-derived frustrated Lewis pairs (FLPs). [] These FLPs exhibit reversible, metal-free hydrogen activation, demonstrating their potential as catalysts in the hydrogenation of imines. [] This catalytic activity, coupled with the high stability and recyclability of these FLPs, opens up exciting possibilities for their use in various chemical transformations, including the metal-free synthesis of pharmaceuticals like cinacalcet. []

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